molecular formula C20H21N2O3P B5164771 Bis(2-methylphenyl)(5-methylpyridin-2-yl)phosphoramidate CAS No. 3143-73-5

Bis(2-methylphenyl)(5-methylpyridin-2-yl)phosphoramidate

Cat. No.: B5164771
CAS No.: 3143-73-5
M. Wt: 368.4 g/mol
InChI Key: BCOLFVKKWSMGLS-UHFFFAOYSA-N
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Description

Bis(2-methylphenyl)(5-methylpyridin-2-yl)phosphoramidate is an organophosphorus compound characterized by the presence of a single covalent bond between the tetracoordinate phosphorus (V) atom and the nitrogen (III) atom. This compound belongs to the class of phosphoramidates, which are known for their stable phosphoryl bond (P=O). Phosphoramidates are significant due to their presence in various biologically active natural products and their applications in different fields .

Preparation Methods

The synthesis of bis(2-methylphenyl)(5-methylpyridin-2-yl)phosphoramidate can be achieved through several synthetic routes. The main methods include:

    Salt Elimination: This involves the reaction of a phosphoramidate precursor with a suitable base to eliminate a salt byproduct.

    Oxidative Cross-Coupling: This method uses an oxidizing agent to couple two different precursors, forming the desired phosphoramidate.

    Azide Reduction: In this route, an azide precursor is reduced to form the phosphoramidate.

    Hydrophosphinylation: This involves the addition of a phosphine to an unsaturated substrate.

    Phosphoramidate-Aldehyde-Dienophile (PAD) Reaction: This method uses a dienophile and an aldehyde to form the phosphoramidate.

Chemical Reactions Analysis

Bis(2-methylphenyl)(5-methylpyridin-2-yl)phosphoramidate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(2-methylphenyl)(5-methylpyridin-2-yl)phosphoramidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(2-methylphenyl)(5-methylpyridin-2-yl)phosphoramidate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme. The phosphoryl bond plays a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action include enzyme inhibition, signal transduction, and gene expression regulation .

Comparison with Similar Compounds

Bis(2-methylphenyl)(5-methylpyridin-2-yl)phosphoramidate can be compared with other similar phosphoramidates, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other phosphoramidates.

Properties

IUPAC Name

N-bis(2-methylphenoxy)phosphoryl-5-methylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N2O3P/c1-15-12-13-20(21-14-15)22-26(23,24-18-10-6-4-8-16(18)2)25-19-11-7-5-9-17(19)3/h4-14H,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOLFVKKWSMGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N2O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293198
Record name bis(2-methylphenyl)(5-methylpyridin-2-yl)phosphoramidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3143-73-5
Record name NSC87819
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87819
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bis(2-methylphenyl)(5-methylpyridin-2-yl)phosphoramidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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